molecular formula C6H14ClNO B12122802 (1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride

(1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride

Cat. No.: B12122802
M. Wt: 151.63 g/mol
InChI Key: DFASQTDHYKLZCO-GNVLWMSISA-N
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Description

(1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride is an organic compound that features a unique structure combining an oxolane ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride typically involves the reaction of oxolane derivatives with ethanamine under controlled conditions. One common method involves the use of oxirane (ethylene oxide) as a starting material, which undergoes ring-opening reactions with amines to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in pharmacology.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride is unique due to its specific combination of an oxolane ring and an ethanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(1S)-1-(oxolan-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5(7)6-3-2-4-8-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6?;/m0./s1

InChI Key

DFASQTDHYKLZCO-GNVLWMSISA-N

Isomeric SMILES

C[C@@H](C1CCCO1)N.Cl

Canonical SMILES

CC(C1CCCO1)N.Cl

Origin of Product

United States

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